molecular formula C15H24N2O3S2 B11337941 N-(3-methylbutyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(3-methylbutyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11337941
M. Wt: 344.5 g/mol
InChI Key: XMPCGZPYIYQENG-UHFFFAOYSA-N
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Description

N-(3-METHYLBUTYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLBUTYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the 3-Methylbutyl Group: The final step involves the alkylation of the piperidine ring with 3-methylbutyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLBUTYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium tert-butoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHYLBUTYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYLBUTYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    N-(3-METHYLBUTYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    N-(3-METHYLBUTYL)-1-(THIOPHENE-3-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a different position of the sulfonyl group.

Uniqueness

N-(3-METHYLBUTYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and their positions on the piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H24N2O3S2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(3-methylbutyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C15H24N2O3S2/c1-12(2)7-8-16-15(18)13-5-3-9-17(11-13)22(19,20)14-6-4-10-21-14/h4,6,10,12-13H,3,5,7-9,11H2,1-2H3,(H,16,18)

InChI Key

XMPCGZPYIYQENG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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